molecular formula C9H4BrNO3 B1410364 4-Bromo-5-cyano-2-formylbenzoic acid CAS No. 1805486-23-0

4-Bromo-5-cyano-2-formylbenzoic acid

Cat. No.: B1410364
CAS No.: 1805486-23-0
M. Wt: 254.04 g/mol
InChI Key: GVEYGQYFCALMSU-UHFFFAOYSA-N
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Description

4-Bromo-5-cyano-2-formylbenzoic acid is an organic compound with the molecular formula C8H4BrNO3 It is a derivative of benzoic acid, featuring bromine, cyano, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyano-2-formylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 5-cyano-2-formylbenzoic acid. This process typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzoic acid ring .

Another method involves the use of continuous flow-flash chemistry, which allows for the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid or its cyclic isomer. This method employs flow microreactors to achieve the desired transformations under precise reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow-flash chemistry is particularly advantageous for industrial applications due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-2-formylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Bromo-5-cyano-2-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyano-2-formylbenzoic acid depends on its specific application. In chemical reactions, the functional groups on the compound interact with reagents to form new bonds and products. The bromine atom, cyano group, and formyl group each play distinct roles in these reactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-2-formylbenzoic acid: Lacks the bromine atom but has similar functional groups.

    2-Bromo-5-cyanobenzoic acid: Similar structure but lacks the formyl group.

    6-Cyano-3-hydroxy-2-benzofuran-1(3H)-one: A cyclic isomer with different functional groups

Uniqueness

4-Bromo-5-cyano-2-formylbenzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and formyl) on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

4-bromo-5-cyano-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-8-2-6(4-12)7(9(13)14)1-5(8)3-11/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEYGQYFCALMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C#N)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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